molecular formula C22H42O6 B1221218 Sorbitan monopalmitate CAS No. 26266-57-9

Sorbitan monopalmitate

Cat. No.: B1221218
CAS No.: 26266-57-9
M. Wt: 402.6 g/mol
InChI Key: IYFATESGLOUGBX-UHFFFAOYSA-N
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Description

Sorbitan monopalmitate, also known as Span 40, is a non-ionic surfactant and emulsifier. It is derived from the esterification of sorbitol and palmitic acid. This compound is widely used in the food, pharmaceutical, and cosmetic industries due to its ability to stabilize emulsions and modify the crystallization of fats .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan monopalmitate is synthesized through the esterification of sorbitol with palmitic acid. The reaction typically occurs at elevated temperatures, often exceeding 200°C, to facilitate the dehydration of sorbitol to 1,4-sorbitan, followed by esterification . The reaction can be catalyzed by acidic or basic catalysts to improve yield and reaction rate.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where sorbitol and palmitic acid are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Sorbitan monopalmitate primarily undergoes hydrolysis and saponification reactions. It can be hydrolyzed back to sorbitol and palmitic acid under acidic or basic conditions. Saponification involves the reaction with a strong base, such as sodium hydroxide, to produce glycerol and the sodium salt of palmitic acid .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Saponification: Strong bases like sodium hydroxide or potassium hydroxide.

Major Products:

Scientific Research Applications

Sorbitan monopalmitate has a wide range of applications in scientific research:

Mechanism of Action

Sorbitan monopalmitate exerts its effects by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It interacts with the hydrophobic and hydrophilic regions of molecules, aligning at the interface to form a stable emulsion. This mechanism is crucial in various applications, from food products to pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: Sorbitan monopalmitate is unique due to its specific fatty acid chain (palmitic acid) and its balance of hydrophilic and lipophilic properties. This balance makes it particularly effective in stabilizing water-in-oil emulsions, which is essential in many industrial and pharmaceutical applications .

Properties

IUPAC Name

[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFATESGLOUGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860361
Record name 3,6-Anhydro-1-O-hexadecanoylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour
Record name Sorbitan, monohexadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name SORBITAN MONOPALMITATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water
Record name SORBITAN MONOPALMITATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

26266-57-9
Record name Sorbitan, monohexadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sorbitan palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of sorbitan monopalmitate?

A1: While the exact molecular formula and weight can vary slightly due to the presence of isomers, this compound generally consists of a mixture of mono- and dianhydrides of sorbitan esterified with palmitic acid. []

Q2: What is the typical appearance of this compound?

A2: this compound is typically a flaky, yellowish-brown wax. []

Q3: How does the structure of this compound relate to its function as a surfactant?

A3: this compound possesses a hydrophilic sorbitan head and a hydrophobic palmitic acid tail. This amphiphilic structure allows it to reduce surface tension between two immiscible phases, like oil and water, enabling the formation of stable emulsions. [, ]

Q4: Does temperature affect the properties of this compound monolayers?

A4: Yes, increasing temperatures cause this compound monolayers to expand. This expansion is reflected in a lowered surface compressional modulus and a decrease in collapse pressure. []

Q5: Can this compound form organogels with vegetable oils?

A6: Yes, this compound acts as an effective organogelator in various vegetable oils, including olive oil, mustard oil, and groundnut oil. The resulting organogels exhibit thermoreversibility and can be used for controlled drug delivery. [, ]

Q6: What is the effect of adding ethyl cellulose to a mixture of this compound and vegetable oils?

A7: Adding ethyl cellulose to a system containing this compound and vegetable oils leads to a more compact solid formation without significantly impacting growth parameters. This inclusion results in gels with increased resistance and a more compact microstructure. []

Q7: How does this compound contribute to drug delivery systems?

A8: this compound is a key component in niosomes, synthetic vesicles used for drug delivery. It forms the vesicle bilayer, entrapping both hydrophilic and lipophilic drugs for controlled release. [, , ]

Q8: What is the impact of incorporating this compound on the characteristics of niosomes?

A9: The ratio of this compound to other components like cholesterol directly impacts niosome characteristics like size, stability, and drug entrapment efficiency. [, , ]

Q9: Can this compound be used in formulations for transdermal drug delivery?

A10: Yes, this compound-based proniosomes, which readily convert to niosomes upon hydration, show promise for transdermal drug delivery. These formulations offer improved drug permeation across the skin. [, ]

Q10: What types of drug delivery systems utilize this compound and castor oil?

A11: this compound and castor oil can be combined to create organogels suitable for controlled drug delivery. These organogels have shown promising results as dentin occlusion material and for topical drug administration. [, ]

Q11: How do "bigels" incorporate this compound for drug delivery?

A12: Bigels, a combination of hydrogels and organogels, can be created using this compound, oils like centaury oil, and polymers. These systems show promise for controlled drug release applications. []

Q12: How does the choice of liquid component in an amphiphilogel impact drug solubility?

A13: Hydrophilic amphiphilogels, containing hydrophilic Tweens as the liquid, generally demonstrate better solvent capacity for drugs compared to hydrophobic amphiphilogels with Span 20 or Span 80. []

Q13: Can the solvent capacity of hydrophobic amphiphilogels be enhanced?

A14: Yes, adding co-solvents such as propylene glycol or ethanol to hydrophobic amphiphilogels can enhance their ability to dissolve certain drugs. []

Q14: How does drug concentration affect its release from an amphiphilogel?

A15: The rate at which a drug is released from an amphiphilogel is influenced by its concentration within the gel matrix. []

Q15: What role does the liquid component of an amphiphilogel play in drug release?

A16: The type of liquid used in an amphiphilogel influences the drug's solubility within the gel, subsequently impacting the drug's release rate. []

Q16: How does this compound influence the efficacy of the herbicide paraquat?

A17: this compound, when used in conjunction with paraquat, has been shown to significantly enhance the herbicide's effectiveness. This enhanced activity is attributed to an improved absorption rate of paraquat in the presence of this compound. []

Q17: Can this compound impact the bioavailability of other compounds?

A18: Research suggests that this compound, when used in specific pharmaceutical compositions containing omega-3 fatty acids, can improve their bioavailability by forming stable micelles. These micelles enhance absorption, minimizing the influence of food intake on bioavailability. []

Q18: How does this compound influence the activity of lipoprotein lipase (LPL)?

A19: this compound can inhibit LPL-mediated hydrolysis of very low-density lipoproteins (VLDL). The degree of inhibition is influenced by the type and concentration of this compound used. []

Q19: Does this compound interact with the lactoperoxidase system in milk?

A20: this compound plays a role in creating electrospun polylactide microfibers that immobilize glucose oxidase. These fibers can then activate the lactoperoxidase system in milk, potentially extending its shelf life. []

Q20: What potential adverse effects have been linked to this compound?

A22: While generally considered safe, this compound was identified as a potential photoallergen in a reported case of photoallergic contact dermatitis. []

Q21: Can this compound be used to synthesize nanomaterials?

A23: Yes, this compound can act as a structure-directing agent in the synthesis of nanomaterials. For instance, it has been used in the preparation of one-dimensional nanostructures of iron-boron non-crystalline alloys, which show potential in catalytic applications. []

Q22: What are the environmental implications of using this compound?

A24: While this compound offers various benefits, it's essential to consider its environmental impact. Research into its biodegradability and potential ecotoxicological effects is crucial to ensure responsible use and disposal. []

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